1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one is a complex organic compound characterized by its bromine atom and benzoxazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine ring. One common approach is the cyclization of a suitable precursor containing the bromine atom and the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, which can enhance the scalability and reproducibility of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one stands out due to its specific structural features, such as the presence of the methylamino group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one is a compound belonging to the benzoxazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H14BrN3O
- Molecular Weight : 284.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation and survival pathways. Specifically:
- Thymidylate Synthase Inhibition : Similar compounds have shown efficacy in inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anticancer Activity
A study investigated the anticancer properties of benzoxazepine derivatives, including the compound . The results indicated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7), with a mechanism involving the inhibition of TS and subsequent disruption of DNA synthesis. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent activity.
Antibacterial Effects
Research has also explored the antibacterial potential of related benzoxazepines. In vitro studies showed that these compounds could inhibit the growth of Gram-positive bacteria by targeting essential metabolic pathways. The specific mechanism involves disrupting folate metabolism similar to TS inhibitors used in cancer therapy .
Neuroprotective Properties
Preliminary studies have suggested that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This activity could be beneficial for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Properties
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(methylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-7-12(16)15-4-5-17-11-3-2-10(13)6-9(11)8-15/h2-3,6,14H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKVBYVIZHRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCOC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.